2-Ethyl-2-(hydroxymethyl)butanenitrile
Overview
Description
2-Ethyl-2-(hydroxymethyl)butanenitrile is an organic compound with the molecular formula C7H13NO and a molar mass of 127.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H13NO/c1-3-7(4-2,5-8)6-9/h9H,3-4,6H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its density is approximately 1.0 g/cm^3 . The boiling point is 214.4°C at 760 mmHg . The compound has a molar refractivity of 31.3 cm^3 .Scientific Research Applications
Synthesis of Amino Sugars
2-Ethyl-2-(hydroxymethyl)butanenitrile is used in the synthesis of amino sugars, such as N-benzoyl L-acosamine. This process involves various chemical transformations, including acetylation, hydrogenation, acidic hydrolysis, and ring-formation, followed by reduction (Hiyama, Nishide, & Kobayashi, 1984); (Hiyama, Kobayashi, & Nishide, 1987).
Chemical Reactions and Compounds Formation
The compound plays a role in chemical reactions leading to the formation of various compounds, such as indolizinium and quinolizinium salts (Kawano, Kurimoto, Hatanaka, & Ueda, 1992).
Hydrogen Bonding Studies
It's involved in studies of hydrogen bonding, particularly in molecules like 2-(hydroxymethyl)-1,3-propanediol (Fernandes, Wardell, & Skakle, 2002).
Biosynthetic Pathways for Biofuel Production
This chemical is significant in the exploration of biosynthetic pathways for biofuel production, particularly Methyl Ethyl Ketone (MEK), a promising biofuel candidate (Tokic, Hadadi, Ataman, Neves, Ebert, Blank, Miskovic, & Hatzimanikatis, 2017).
Polymer Synthesis
This compound contributes to the synthesis of polymers and related compounds. This includes the preparation of materials like ethyl α-(bromomethyl)acrylate and 2-methylene-1,3-propanediol (Byun, Reddy, & Bittman, 1994).
Enantiomer Separation
It is also used in the enzymatic resolution of racemic compounds for the synthesis of specific enantiomers, such as (R)-GABOB and (R)-Carnitine Hydrochloride (Kamal, Khanna, & Krishnaji, 2007).
Material Science Applications
This compound is involved in material science applications, such as the development of low molecular weight OLED materials (Percino, Cerón, Venkatesan, Pérez-Gutiérrez, Santos, Ceballos, Castillo, Gordillo-Guerra, Anandhan, Barbosa-García, Bernal, & Thamotharan, 2019).
Stability of Binary and Ternary Complexes
Research on this chemical also includes studying the stability of binary and ternary complexes, especially in relation to metal ions and buffers (Scheller, Abel, Polanyi, Wenk, Fischer, & Sigel, 2005).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
Properties
IUPAC Name |
2-ethyl-2-(hydroxymethyl)butanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(4-2,5-8)6-9/h9H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMQORBDHXNOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269606 | |
Record name | Butanenitrile, 2-ethyl-2-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-95-3 | |
Record name | Butanenitrile, 2-ethyl-2-(hydroxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanenitrile, 2-ethyl-2-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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